N-cyclopentylimidodicarbonimidic diamide

IMPDH inhibition nucleotide biosynthesis antiproliferative screening

IMPDH tool compound sourcing is constrained by limited availability of well-characterized, selective inhibitors. N-Cyclopentylimidodicarbonimidic diamide (CAS 790144-39-7) resolves this with validated IMPDH2 Ki 240-440 nM, distinct from generic biguanides. • IMPDH2 Ki 240-440 nM; anti-Plasmodium/Mycobacterium/Pneumocystis activity per U.S. Patent 5,322,858 • 109-fold AIMP2 DX2 selectivity (IC₅₀ 920 nM) for oncology target validation • Differential NQO1 vs. CPR bioreductive activation (IC₅₀ 2.9 vs. 17 µM) • ≥98% purity sulfate salt; ambient-temperature global shipping

Molecular Formula C7H15N5
Molecular Weight 169.23 g/mol
Cat. No. B11035766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylimidodicarbonimidic diamide
Molecular FormulaC7H15N5
Molecular Weight169.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N=C(N)N=C(N)N
InChIInChI=1S/C7H15N5/c8-6(9)12-7(10)11-5-3-1-2-4-5/h5H,1-4H2,(H6,8,9,10,11,12)
InChIKeyMBRPFLDAQGDPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylimidodicarbonimidic diamide: Compound Overview


N-cyclopentylimidodicarbonimidic diamide (C₇H₁₅N₅, MW 169.23) is an asymmetrical N-substituted biguanide derivative characterized by a cyclopentyl moiety at one terminal nitrogen of the imidodicarbonimidic diamide core . This compound belongs to the broader imidodicarbonimidic diamide (biguanide) class, which includes clinically significant agents such as metformin (N,N-dimethylbiguanide), phenformin (N-(2-phenylethyl)biguanide), and buformin (N-butylbiguanide) [1]. Unlike these well-characterized antidiabetic biguanides, N-cyclopentylimidodicarbonimidic diamide has been investigated primarily as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) and as a potential antimalarial/antimycobacterial agent per U.S. Patent 5,322,858 [2][3]. The compound is commonly supplied as the sulfate salt (C₇H₁₇N₅O₄S, MW 267.3) with typical purity of 95.0% and is available from specialty chemical suppliers for research and further manufacturing use only .

IMPDH2 inhibition study tool compound
Cyclopentyl-substituted biguanide, distinct from antidiabetic agents
Patented antiparasitic/antimycobacterial activity class

Why N-Cyclopentylimidodicarbonimidic diamide Is Irreplaceable


Substituting N-cyclopentylimidodicarbonimidic diamide with common biguanides such as metformin or phenformin is scientifically invalid due to divergent primary pharmacological targets and potency profiles. While metformin, phenformin, and buformin are primarily known for AMPK activation and mitochondrial complex I inhibition leading to antihyperglycemic effects [1][2], N-cyclopentylimidodicarbonimidic diamide exhibits a distinct inhibitory profile against inosine-5′-monophosphate dehydrogenase (IMPDH), with reported Ki values in the sub-micromolar range (240-440 nM) [3]. IMPDH is a critical enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive (mycophenolic acid) and antiviral (ribavirin) therapies [4]. The cyclopentyl substitution fundamentally alters target engagement compared to the methyl, phenethyl, or butyl substituents of the antidiabetic biguanides, rendering any assumption of functional interchangeability erroneous. Furthermore, the compound's patented utility against Plasmodium sp., Mycobacterium sp., and Pneumocystis carinii [5] is not shared by metformin or other generic biguanides, underscoring that procurement decisions must be guided by the specific substituent-driven pharmacology rather than broad class membership.

Target shift Metformin and phenformin primarily engage AMPK and mitochondrial complex I; IMPDH2 inhibition profile may not transfer.
Indication gap Generic antidiabetic biguanides lack patent-reported antiparasitic activity; infectious disease screening context differs.

N-Cyclopentylimidodicarbonimidic diamide: Key Pharmacological Data


IMPDH2 Inhibition

N-cyclopentylimidodicarbonimidic diamide inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM against the NAD substrate, and 430 nM against the IMP substrate [1]. While no direct head-to-head comparison with metformin or phenformin is available in the same assay system, this IMPDH2 inhibitory activity represents a clear mechanistic differentiation from the antidiabetic biguanides, which are not known to inhibit IMPDH at therapeutically relevant concentrations [2]. For reference, mycophenolic acid (a clinical IMPDH inhibitor) exhibits Ki values in the low nanomolar range (∼10-50 nM), while ribavirin monophosphate shows Ki values of ∼0.5-2 µM [3].

IMPDH2 Inhibition
Reported
Ki 240–440 nM
Supports IMPDH2 inhibition assay context
Metformin shows no IMPDH inhibition
IMPDH inhibition nucleotide biosynthesis antiproliferative screening

CPR Substrate Activity

In human L02 hepatocyte cells, N-cyclopentylimidodicarbonimidic diamide serves as a substrate for NADPH-cytochrome P450 reductase (CPR), undergoing CPR-mediated one-electron reduction with an IC₅₀ value of 17,000 nM (17 µM) [1]. This contrasts with its activity as an NQO1 substrate (two-electron reduction), which shows an IC₅₀ of 2,900 nM (2.9 µM) in human A549 cells [1]. While no direct comparator data for other biguanides in this exact assay are available, this quantitative profile suggests differential sensitivity to one-electron versus two-electron bioreductive pathways, a property that may be exploited in hypoxia-targeted prodrug design. Metformin is not known to undergo significant CPR-mediated bioreductive activation [2].

CPR Substrate Activity
Reported
NQO1 IC₅₀ 2.9 µM
CPR IC₅₀ 17 µM
Supports bioreductive activation profiling
6-fold lower IC₅₀ for NQO1 vs CPR
bioreductive activation cytochrome P450 reductase prodrug metabolism

AIMP2 DX2 Selective Inhibition

N-cyclopentylimidodicarbonimidic diamide inhibits the nanoluciferase-tagged AIMP2 DX2 isoform (a splicing variant implicated in lung cancer) expressed in human A549 cells, with an IC₅₀ of 920 nM [1]. In contrast, inhibition of wild-type AIMP2 in the same assay system yields an IC₅₀ of 100,000 nM (100 µM), representing approximately 109-fold selectivity for the DX2 isoform [1]. Binding affinity measurements via fluorescence-based equilibrium binding assay show a Kd of 3,070 nM for AIMP2 DX2 [1]. This selective inhibition of the DX2 oncogenic variant over wild-type AIMP2 is a quantitative differentiation not reported for metformin, phenformin, or buformin.

AIMP2 DX2 Selectivity
Reported
IC₅₀ 920 nM
~109-fold vs wild-type
Supports isoform-selective pathway study
A549 cell assay; Kd 3,070 nM
AIMP2 DX2 lung cancer splicing variant selectivity

Antimalarial and Antimycobacterial Activity

U.S. Patent 5,322,858 claims N,N′-substituted imidodicarbonimidic diamides, including N-cyclopentylimidodicarbonimidic diamide as a representative compound within the generic scope, for protecting mammalian subjects from infections caused by Plasmodium sp. (malaria), Mycobacterium sp. (tuberculosis and related mycobacterial infections), and Pneumocystis carinii [1]. The patent further distinguishes these asymmetrical biguanides from related triazine derivatives, noting that the triazines are poorly absorbed and less effective orally compared to injection [1]. While specific IC₅₀ values for this compound against Plasmodium falciparum or Mycobacterium tuberculosis are not provided in the patent disclosure, the class-level activity data and patent claims establish a documented antiparasitic and antimicrobial profile that is not shared by metformin, phenformin, or buformin [2][3].

Antiparasitic Activity
Class-level
Patent claims
Plasmodium, Mycobacterium, Pneumocystis
Antimicrobial screening context
Specific IC₅₀ data not provided
antimalarial antimycobacterial Pneumocystis carinii

Structural and Physicochemical Profile

The cyclopentyl substitution in N-cyclopentylimidodicarbonimidic diamide (cLogP estimated ~0.8-1.2) confers distinct physicochemical properties compared to metformin (N,N-dimethyl; cLogP ~ -0.9) [1], phenformin (phenethyl; cLogP ~1.5), and buformin (butyl; cLogP ~0.5). The cyclopentyl moiety introduces a cycloalkyl ring that increases lipophilicity relative to the highly polar metformin while avoiding the aromatic ring-associated metabolic liabilities of phenformin. This structural difference is reflected in the distinct biological activity profiles documented in Sections 3.1-3.4. The sulfate salt form (MW 267.3) demonstrates aqueous solubility appropriate for in vitro assays, with canonical SMILES N=C(N)NC(=N)NC1CCCC1.O=S(=O)(O)O confirming the asymmetrical biguanide structure .

Lipophilicity Profile
Estimated
cLogP ~0.8–1.2
Intermediate lipophilicity vs metformin (cLogP −0.9)
Cyclopentyl substitution avoids aromatic liabilities
physicochemical properties cycloalkyl substitution lipophilicity

N-Cyclopentylimidodicarbonimidic diamide: Key Applications


IMPDH Inhibitor Screening & Nucleotide Metabolism

Given its sub-micromolar Ki values (240-440 nM) against IMPDH2 [1], this compound is best deployed as a tool compound for IMPDH inhibition studies in nucleotide biosynthesis research. It can serve as a positive control or scaffold for structure-activity relationship (SAR) campaigns targeting IMPDH, a validated enzyme in immunosuppression and antiviral therapy. Researchers should note that the compound's IMPDH inhibitory activity distinguishes it from antidiabetic biguanides, making it unsuitable for metabolic studies focused on AMPK activation.

AIMP2 DX2 Lung Cancer Research Tool

The 920 nM IC₅₀ against AIMP2 DX2 with 109-fold selectivity over wild-type AIMP2 [2] positions this compound for use in lung cancer research investigating the oncogenic role of the DX2 splicing variant. It is particularly suitable for assays in A549 lung adenocarcinoma cells and can be employed to probe DX2-dependent signaling pathways or to validate DX2 as a therapeutic target.

Bioreductive Prodrug Feasibility

The differential substrate activity for NQO1 (IC₅₀ 2.9 µM) versus CPR (IC₅₀ 17 µM) [3] makes this compound a candidate for investigating bioreductive activation mechanisms. It may be used in hypoxia-targeted prodrug research to evaluate whether two-electron reduction (NQO1-mediated) confers more efficient activation than one-electron reduction (CPR-mediated) in specific cellular contexts.

Antimalarial & Antimycobacterial Screening

Based on the patent claims for protection against Plasmodium sp., Mycobacterium sp., and Pneumocystis carinii [4], this compound is appropriate for inclusion in antiparasitic and antimycobacterial screening cascades. It can serve as a reference compound within the N,N′-substituted imidodicarbonimidic diamide chemotype for malaria, tuberculosis, or PCP drug discovery programs.

Application
Selection Property
Validation Focus
IMPDH inhibition and nucleotide metabolism studies
IMPDH2 inhibition context
Ki assay confirmation and pathway analysis
AIMP2 DX2 isoform research in lung cancer models
DX2 isoform selectivity over wild-type AIMP2
Isoform-specific target engagement and pathway validation
Bioreductive prodrug activation studies
NQO1/CPR substrate differential
Hypoxia-dependent activation profiling
Antiparasitic and antimycobacterial screening
Patent-reported antiparasitic activity class
Strain-panel MIC and model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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